Product packaging for 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine(Cat. No.:CAS No. 397-53-5)

2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2913109
CAS No.: 397-53-5
M. Wt: 213.215
InChI Key: BXNLTAIOFQRLJP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine (CAS 397-53-5) is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold is structurally analogous to purine bases, which allows it to interact with a variety of biological targets . The compound serves as a key precursor for the synthesis of more complex molecules with enhanced pharmacological properties . This chemical scaffold is recognized for its broad spectrum of biological activities. Recent scientific investigations highlight its potential, particularly in antimicrobial research. Studies have demonstrated that derivatives of imidazo[1,2-a]pyrimidine, including those with fluorine substituents, exhibit good activity against a range of Gram-positive bacteria and pathogenic fungi such as Candida albicans . The presence of the fluorine atom on the phenyl ring can influence the compound's electronic properties, binding affinity, and overall pharmacokinetic profile, making it a valuable entity for structure-activity relationship (SAR) studies . Researchers utilize this compound in the design, synthesis, and development of new therapeutic agents. Its applications extend to molecular docking simulations and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) investigations to predict binding modes with microbial enzymes and assess pharmacokinetic safety profiles . Please Note: This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8FN3 B2913109 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine CAS No. 397-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c13-10-4-2-9(3-5-10)11-8-16-7-1-6-14-12(16)15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNLTAIOFQRLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Fluorophenyl Imidazo 1,2 a Pyrimidine and Its Structural Analogues

Conventional Synthetic Approaches to the Imidazo[1,2-a]pyrimidine (B1208166) Core

Traditional methods for constructing the imidazo[1,2-a]pyrimidine nucleus have been well-established for decades. These approaches typically rely on a two-component strategy involving the condensation and subsequent cyclization of readily available starting materials. rsc.orgbio-conferences.org

The most classic and widely employed method for synthesizing the imidazo[1,2-a]pyrimidine core is the condensation reaction between a 2-aminopyrimidine (B69317) and an α-halocarbonyl compound, often an α-bromoketone. nih.govscielo.br This reaction, a variation of the Tschitschibabin reaction, serves as a foundational approach for creating a diverse range of 2-substituted imidazo[1,2-a]pyrimidines. bio-conferences.org

For the specific synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine, the key precursors are 2-aminopyrimidine and 2-bromo-1-(4-fluorophenyl)ethanone. The reaction mechanism initiates with the nucleophilic attack of the more basic endocyclic nitrogen atom of 2-aminopyrimidine on the electrophilic α-carbon of the haloketone. scielo.br This step results in the displacement of the bromide ion and the formation of an N-phenacyl-2-aminopyrimidinium salt intermediate. These reactions are typically carried out in polar organic solvents. researchgate.net

Following the initial SN2 condensation, the formation of the fused imidazole (B134444) ring occurs through an intramolecular cyclization process. rsc.org The exocyclic amino group of the N-phenacyl-2-aminopyrimidinium intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon. This attack leads to the formation of a five-membered ring intermediate, a hydroxylated imidazo[1,2-a]pyrimidine derivative. scielo.br

The final step in the sequence is a dehydration reaction, which eliminates a molecule of water to yield the stable, aromatic 2-aryl-imidazo[1,2-a]pyrimidine product. This cyclocondensation sequence provides a direct and efficient pathway to the desired heterocyclic core. scielo.bracs.org

Advanced and Sustainable Synthetic Strategies

In response to the growing demand for environmentally friendly chemical processes, recent research has focused on developing advanced and sustainable strategies for the synthesis of imidazo[1,2-a]pyrimidines. These methods aim to reduce reaction times, minimize waste, and avoid the use of hazardous materials. researchgate.netmdpi.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of imidazo[1,2-a]pyrimidine derivatives. researchgate.netnih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes compared to conventional heating methods. acs.orgnih.gov This rapid heating technology often leads to higher yields and cleaner reaction profiles by minimizing the formation of by-products. nih.gov The synthesis of 2-arylimidazo[1,2-a]pyrimidines via the condensation of 2-aminopyrimidine and α-bromoketones has been shown to be highly efficient under microwave irradiation, often in the absence of a catalyst or solvent. researchgate.netacs.org

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Imidazo[1,2-a]pyrimidine Derivatives
ReactantsConditionsTimeYieldReference
2-Aminopyridine, α-BromoacetophenoneEthanol, Reflux6-12 h70-85% nih.gov
2-Aminopyridine, α-BromoacetophenoneSolvent-Free, Microwave (200W)2-5 min90-95% researchgate.netacs.org
2-Aminopyrimidine, 2-BromoarylketonesAl₂O₃, Microwave (900W)90-300 s85-96% mdpi.com

Performing reactions under solvent-free, or "neat," conditions is a cornerstone of green chemistry. This approach eliminates the need for potentially toxic and volatile organic solvents, reducing waste and simplifying product purification. rsc.org The synthesis of imidazo[1,2-a]pyrimidines has been successfully achieved by heating a mixture of 2-aminopyrimidine and an α-haloketone without any solvent. scielo.brmdpi.com These reactions can be promoted by simple heating or, more efficiently, by microwave irradiation, leading to excellent yields of the desired products in a short timeframe. researchgate.net

While many syntheses of imidazo[1,2-a]pyrimidines can proceed without a catalyst, various catalytic systems have been developed to improve efficiency and broaden the substrate scope. scielo.bracs.org

Alumina (B75360) (Al₂O₃): Neutral or basic alumina has been effectively used as a solid support and catalyst for the microwave-assisted, solvent-free synthesis of imidazo[1,2-a]pyrimidines. mdpi.com The solid support facilitates the reaction by providing a surface for the reactants to interact, often enhancing reaction rates and yields. mdpi.com

Ionic Liquids: Ionic liquids have been investigated as environmentally benign catalysts and reaction media. rsc.org Brønsted acidic ionic liquids, for example, have been shown to efficiently catalyze the synthesis of related benzo nih.govmdpi.comimidazo[1,2-a]pyrimidines under solvent-free conditions. rsc.org Their low volatility and potential for recyclability make them an attractive alternative to conventional solvents and catalysts.

Other Catalysts: A range of other catalysts, including iodine and gold nanoparticles, have also been reported. mdpi.comrsc.org Molecular iodine, for instance, is an inexpensive and benign catalyst that can promote the synthesis of imidazo[1,2-a]pyridine (B132010) and pyrazine (B50134) derivatives. rsc.org

In parallel, catalyst-free protocols remain highly attractive due to their simplicity, cost-effectiveness, and avoidance of potential metal contamination in the final products. acs.org The inherent reactivity of 2-aminopyrimidines and α-haloketones is often sufficient to drive the reaction to completion under thermal or microwave conditions. scielo.brresearchgate.net

Table 2: Overview of Catalytic and Catalyst-Free Synthetic Protocols
ProtocolCatalyst/ConditionsKey AdvantagesReference
Catalyst-FreeNeat, Microwave or ThermalSimplicity, no catalyst cost/removal, high purity scielo.bracs.org
Catalyst-MediatedAl₂O₃, Microwave, Solvent-FreeHigh efficiency, very short reaction times mdpi.com
Catalyst-MediatedBrønsted Acidic Ionic LiquidRecyclable catalyst, metal-free conditions rsc.org
Catalyst-MediatedIodineLow cost, benign nature, efficient rsc.org
Catalyst-MediatedGold NanoparticlesHigh yields under green conditions researchgate.netmdpi.com

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like this compound and its analogues from simple precursors in a single operation. These approaches are characterized by their operational simplicity, reduction of waste, and high atom economy.

A common one-pot approach for the synthesis of 2-arylimidazo[1,2-a]pyrimidines involves the reaction of 2-aminopyrimidine with an α-halocarbonyl compound. researchgate.net In the context of this compound, this would involve the reaction of 2-aminopyrimidine with 2-bromo-1-(4-fluorophenyl)ethan-1-one. This reaction is typically carried out in a suitable solvent and may be facilitated by a base.

Multicomponent reactions offer an even more convergent approach. For instance, a three-component reaction involving 2-aminopyrimidine, a 4-fluorobenzaldehyde, and an isocyanide can be employed to construct the imidazo[1,2-a]pyrimidine core. This type of reaction, often catalyzed by an acid, allows for the rapid assembly of the target scaffold from readily available starting materials. researchgate.net Another notable multicomponent strategy is the iodine-catalyzed reaction of aryl methyl ketones, 2-aminopyridines (which can be extrapolated to 2-aminopyrimidines), and barbituric acids, leading to pyrimidine-linked imidazopyridines in a one-pot process. nih.gov This methodology highlights the versatility of MCRs in generating diverse and complex heterocyclic systems.

Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating these reactions. A sequential two-step, one-pot multicomponent reaction under microwave irradiation has been reported for the synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives, starting from imidazo[1,2-a]pyrimidine-2-carbaldehyde. semanticscholar.org This highlights the potential for microwave technology to enhance the efficiency of these synthetic routes.

The table below summarizes representative one-pot and multicomponent reaction strategies applicable to the synthesis of this compound analogues.

Reaction TypeReactantsKey Features
One-pot cyclocondensation2-Aminopyrimidine, 2-Bromo-1-(4-fluorophenyl)ethan-1-oneStraightforward, good yields. researchgate.net
Multicomponent Reaction (Groebke-Blackburn-Bienaymé)2-Aminopyrimidine, 4-Fluorobenzaldehyde, IsocyanideHigh atom economy, diversity-oriented. researchgate.net
Iodine-Catalyzed MCRAryl methyl ketone, 2-Aminopyrimidine, Barbituric acidMetal-free, formation of multiple bonds in one pot. nih.gov
Microwave-Assisted MCRImidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetateRapid, green chemistry approach. semanticscholar.org

Tandem Reaction Sequences

Tandem reactions, also known as cascade or domino reactions, involve two or more sequential transformations in a single synthetic operation without the isolation of intermediates. These processes are highly efficient and can lead to a significant increase in molecular complexity in a single step.

The synthesis of imidazo[1,2-a]pyrimidines can be achieved through tandem reaction sequences that often involve an initial intermolecular reaction followed by an intramolecular cyclization. For example, a tandem reaction can be initiated by the formation of an enamine intermediate from the reaction of 2-aminopyrimidine and a β-ketoester. This intermediate can then react with an aldehyde, such as 4-fluorobenzaldehyde, followed by an intramolecular cyclization and dehydration to afford the this compound scaffold.

Another example of a tandem process is the Povarov reaction (aza-Diels-Alder), which has been used to synthesize benzo nih.govijper.orgimidazo[1,2-a]pyrimidine derivatives. mdpi.com This type of reaction involves the [4+2] cycloaddition of an imine with an electron-rich alkene, followed by an oxidation step to yield the aromatic product. While this example is for a fused benzo derivative, the principle can be adapted for the synthesis of other substituted imidazo[1,2-a]pyrimidines.

The following table outlines some tandem reaction strategies that can be applied to the synthesis of this compound and its analogues.

Tandem ProcessKey TransformationsAdvantages
Enamine-based cascadeEnamine formation, Michael addition, Cyclization, DehydrationHigh bond-forming efficiency, access to complex structures.
Aza-Diels-Alder/Oxidation[4+2] Cycloaddition, AromatizationConstruction of the heterocyclic core with stereochemical control. mdpi.com

Derivatization and Functionalization Strategies for this compound Analogues

The derivatization and functionalization of the this compound core are crucial for exploring the structure-activity relationships of this class of compounds and for the development of new therapeutic agents. The imidazo[1,2-a]pyrimidine system offers several positions for the introduction of additional substituents. rsc.org

Introduction of Additional Substituents on the Imidazo[1,2-a]pyrimidine System

The C-3 position of the imidazo[1,2-a]pyrimidine ring is particularly amenable to electrophilic substitution, allowing for the introduction of a wide range of functional groups. rsc.org Common C-H functionalization reactions at this position include halogenation, nitration, and formylation. nih.govrsc.org For instance, Vilsmeier-Haack formylation can introduce a formyl group at the C-3 position, which can then serve as a handle for further transformations.

Metal-catalyzed cross-coupling reactions are also powerful tools for the introduction of new carbon-carbon and carbon-heteroatom bonds. For example, after halogenation of the imidazo[1,2-a]pyrimidine core, Suzuki, Heck, and Sonogashira couplings can be used to introduce aryl, vinyl, and alkynyl groups, respectively.

The pyrimidine (B1678525) ring of the scaffold can also be functionalized, although this is generally more challenging. Nucleophilic aromatic substitution on halogenated pyrimidine precursors can be used to introduce various substituents.

The table below provides examples of functionalization reactions applicable to the this compound scaffold.

Position of FunctionalizationReaction TypeReagents and ConditionsIntroduced Substituent
C-3Vilsmeier-Haack FormylationPOCl₃, DMF-CHO
C-3BrominationNBS-Br
C-3NitrationHNO₃, H₂SO₄-NO₂
VariousSuzuki CouplingArylboronic acid, Pd catalyst, BaseAryl group

Synthesis of Specific Derivative Classes (e.g., Schiff Bases, Chalcones)

The functional groups introduced onto the this compound core can be further elaborated to synthesize specific classes of derivatives with potential biological activities, such as Schiff bases and chalcones.

Schiff Bases: Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. To synthesize Schiff base derivatives of this compound, a primary amino group needs to be present on the scaffold. This can be achieved, for example, by nitration at the C-3 position followed by reduction to the corresponding 3-amino derivative. The resulting 3-amino-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine can then be reacted with various aldehydes or ketones to furnish a library of Schiff bases. nih.gov The synthesis of pyrimidine Schiff bases has been reported, and these methods can be applied to the target compound. nih.govsciprofiles.com

Chalcones: Chalcones are α,β-unsaturated ketones that serve as precursors for the synthesis of various heterocyclic compounds, including pyrimidines. ijper.orgpnrjournal.comresearchgate.net To prepare chalcone (B49325) derivatives of this compound, a C-3 formyl group is a key intermediate. This can be introduced via the Vilsmeier-Haack reaction as previously mentioned. The resulting This compound-3-carbaldehyde (B2998876) can then undergo a Claisen-Schmidt condensation with a suitable ketone (e.g., acetophenone) in the presence of a base to yield the corresponding chalcone. These chalcones can then be used to synthesize more complex pyrimidine-containing structures. derpharmachemica.com

The following table summarizes the synthesis of these specific derivative classes.

Derivative ClassKey IntermediateReactionReagents
Schiff Bases3-Amino-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidineCondensationAldehydes/Ketones, Acid or Base catalyst
ChalconesThis compound-3-carbaldehydeClaisen-Schmidt CondensationKetones, Base (e.g., NaOH, KOH)

Structure Activity Relationship Sar Studies of 2 4 Fluorophenyl Imidazo 1,2 a Pyrimidine Derivatives

Role of the 4-Fluorophenyl Substituent on the Biological Profile

The 4-fluorophenyl group at the 2-position of the imidazo[1,2-a]pyrimidine (B1208166) core is a key determinant of the biological activity of these compounds. Its electronic properties and steric bulk significantly influence how the molecule interacts with its biological targets.

The 4-fluorophenyl moiety is instrumental in the molecular recognition of these derivatives at various receptors and enzymes. For instance, in the context of GABAA receptors, the 2-(4-fluorophenyl) group helps the imidazo[1,2-a]pyridine (B132010) scaffold mimic the necessary steroelectronic properties for molecular recognition at the α1/γ2 interface, which is crucial for positive allosteric modulation. nih.gov The fluorine atom, in particular, can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the binding pocket, thereby enhancing affinity.

In the realm of enzyme inhibition, the nature of the substituent on the phenyl ring is a determining factor. dergipark.org.tr Studies on imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 inhibitors revealed that halogen substitutions on the phenyl ring at the R3 position are generally preferred over other groups for improved activity. nih.gov Specifically, a 3-chlorophenyl substitution showed the best FLT3 inhibition. nih.gov This highlights the sensitivity of the enzyme's active site to the electronic and steric nature of the substituent on the 2-phenyl ring.

Conversely, strategic placement of fluorine can enhance metabolic stability without negatively affecting affinity for the target. nih.gov In the development of FLT3 inhibitors, it was found that while various substitutions on the terminal phenyl group of imidazo[1,2-a]pyridine thiophenes were explored, halogen substitutions were particularly favorable for potency. nih.gov The selectivity of these compounds can also be fine-tuned. For instance, modifications to the imidazo[1,2-a]pyridine-thiophene scaffold, including the removal of a tertiary amine, led to a reduction in NEK2 potency without a significant change in FLT3 inhibition, thereby improving selectivity. nih.gov

Effect of Substituent Variations on the Imidazo[1,2-a]pyrimidine Core

Modifications to the imidazo[1,2-a]pyrimidine core itself, at positions other than the 2-phenyl ring, have profound effects on the pharmacological properties of the resulting derivatives.

The 3-position of the imidazo[1,2-a]pyrimidine ring is a critical site for substitution, and modifications here can significantly modulate biological activity. For example, in the development of inhibitors for the bacterial type IV secretion system, the introduction of aryl groups at the 3-position of the imidazo[1,2-a]pyrazine (B1224502) core was a key strategy. researchgate.net Furthermore, the synthesis of 3-nitroso and 3-amino derivatives of 2-phenylimidazo[1,2-a]pyrimidine (B97590) serves as a gateway to a new series of Schiff base derivatives with potential biological applications. nih.gov

In the context of kinase inhibition, substitution at the 3-position on a thiophene (B33073) ring attached to the imidazo[1,2-a]pyridine core was found to create key interactions with the glycine-rich loop of the NEK2 kinase. nih.gov Removing this substitution reduced NEK2 activity while increasing potency against FLT3, demonstrating the importance of this position for directing selectivity. nih.gov

Substitutions on the pyrimidine (B1678525) portion of the fused ring system also have a significant biological impact. For instance, in a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives developed as c-KIT inhibitors for cancer treatment, various substitutions on the pyrimidine ring were explored. researchgate.netnih.govbohrium.com These modifications led to compounds with excellent IC50 values in the nanomolar range and high selectivity against a panel of kinases. researchgate.netnih.govbohrium.com

Furthermore, the development of imidazo[1,2-c]pyrimidine (B1242154) derivatives as Syk family kinase inhibitors demonstrated that modifications to this core could lead to potent and orally effective compounds. nih.gov The strategic placement of substituents on the pyrimidine ring can influence factors such as oral bioavailability and metabolic stability. For example, the imidazo[1,2-a]pyrimidine moiety is known to be susceptible to rapid metabolism by aldehyde oxidase (AO), and strategies to block the reactive site on the heterocycle are crucial for improving the pharmacokinetic profile of these compounds. nih.gov

While the 4-fluorophenyl group is a common and effective substituent, the exploration of other aryl moieties at the 2-position has revealed further SAR insights. The nature of the aryl group can influence a wide range of properties, from photophysical characteristics to biological activity. For instance, in the development of solid-state luminescent dyes based on 2-phenylimidazo[1,2-a]pyridine, the introduction of different aryl groups allowed for the tuning of emission colors from blue to red. rsc.org The electronic nature of the para-substituent on the aryl group was found to directly correlate with the energy of the luminescence. rsc.org

From a pharmacological perspective, the substitution on the 2-phenyl ring is a determining factor for biological activity. dergipark.org.tr In a study of imidazopyridine/pyrimidine-based anti-infective agents, compounds with different phenyl groups at the 2-position of the imidazole (B134444) portion were synthesized and evaluated. nih.gov This highlights the importance of exploring a diverse range of aryl substituents at this position to optimize activity against specific biological targets.

Exploration of Ligand Efficiency in Structure Optimization

In the process of drug discovery and development, the optimization of lead compounds is a critical step aimed at enhancing potency, selectivity, and pharmacokinetic properties. A key metric that has gained prominence in guiding these efforts is Ligand Efficiency (LE). LE provides a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule, thereby normalizing for its size. This allows for a more insightful comparison of the binding efficiency of different compounds and aids in the selection of fragments or lead structures that have a higher potential for development into successful drugs. The formula for calculating Ligand Efficiency is:

LE = (1.37 / HAC) x pIC50

Where:

Preclinical and in Vitro Biological Activity Investigations of 2 4 Fluorophenyl Imidazo 1,2 a Pyrimidine and Its Analogues

Anticancer Activity Studies

The quest for novel chemotherapeutic agents has led to the extensive evaluation of imidazo[1,2-a]pyrimidine (B1208166) derivatives. These compounds have demonstrated significant potential as anticancer agents, operating through various mechanisms to inhibit the growth and proliferation of malignant cells.

Derivatives of the imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine (B132010) core have been tested against a wide array of human cancer cell lines, showing promising cytotoxic and anti-proliferative effects. For instance, certain 2-arylimidazo[1,2-a]pyridinyl-3-amine derivatives have shown potent activity against breast (MCF-7, MDA-MB-231), pancreatic (PANC-1), and colon (HCT-116, HT-29) cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.

In another study, novel imidazo[1,2-a]pyridine compounds were evaluated against the HCC1937 breast cancer cell line. Two of the three tested compounds, IP-5 and IP-6, displayed strong cytotoxic effects with IC₅₀ values of 45µM and 47.7µM, respectively. Similarly, a series of imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine derivatives were tested against Hep-2, HepG2, MCF-7, and A375 cancer cells, with one compound, 12b, showing particular promise with IC₅₀ values of 11 μM against Hep-2, MCF-7, and A375 cell lines.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrimidine Analogues Against Various Cancer Cell Lines
Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
2-Arylimidazo[1,2-a]pyridinyl-3-amine (Compound 4h)MCF-7 (Breast)1.0 - 5.5
2-Arylimidazo[1,2-a]pyridinyl-3-amine (Compound 4h)MDA-MB-231 (Breast)1.0 - 5.5
2-Arylimidazo[1,2-a]pyridinyl-3-amine (Compound 4h)PANC-1 (Pancreatic)1.0 - 5.5
2-Arylimidazo[1,2-a]pyridinyl-3-amine (Compound 4h)HCT-116 (Colon)1.0 - 5.5
2-Arylimidazo[1,2-a]pyridinyl-3-amine (Compound 4h)HT-29 (Colon)1.0 - 5.5
Imidazo[1,2-a]pyridine (IP-5)HCC1937 (Breast)45
Imidazo[1,2-a]pyridine (IP-6)HCC1937 (Breast)47.7
Imidazo[1,2-a]pyridine (IP-7)HCC1937 (Breast)79.6
Imidazo[1,2-a]pyridine (Compound 12b)Hep-2 (Larynx)11
Imidazo[1,2-a]pyridine (Compound 12b)HepG2 (Liver)13
Imidazo[1,2-a]pyridine (Compound 12b)MCF-7 (Breast)11
Imidazo[1,2-a]pyridine (Compound 12b)A375 (Melanoma)11

The anticancer effects of imidazo[1,2-a]pyrimidine analogues are attributed to their ability to interfere with fundamental cellular processes, including the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of cell proliferation.

Apoptosis Induction: Several studies have confirmed that these compounds can trigger apoptosis in cancer cells. For example, one imidazo[1,2-a]pyridine derivative, IP-5, was found to induce an extrinsic apoptosis pathway in HCC1937 breast cancer cells. This was evidenced by the increased activity of caspase-8 and caspase-7, as well as the cleavage of PARP (Poly (ADP-ribose) polymerase). Another study on different imidazo[1,2-a]pyridine derivatives demonstrated apoptosis induction in HeLa and A375 melanoma cells, which was associated with an increase in Bax (Bcl-2-associated X protein) and active caspase-9 levels, indicating involvement of the intrinsic or mitochondrial pathway.

Cell Cycle Perturbation: Disruption of the normal cell cycle is another key mechanism. Treatment of cancer cells with imidazo[1,2-a]pyrimidine analogues has been shown to cause cell cycle arrest at different phases. For instance, studies revealed that certain compounds induce G2/M phase arrest in breast, pancreatic, and colon cancer cells. In HCC1937 cells, the compound IP-5 was shown to cause cell cycle arrest by increasing the levels of tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. This suggests that these compounds can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating.

Cellular Proliferation Inhibition: The anti-proliferative effects of these compounds are a direct consequence of apoptosis induction and cell cycle arrest. By interfering with these critical pathways, imidazo[1,2-a]pyrimidine analogues effectively inhibit the uncontrolled growth of cancer cells. Furthermore, some derivatives have been found to inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell growth and survival.

Antimicrobial Activity Investigations

The versatility of the imidazo[1,2-a]pyrimidine scaffold extends to antimicrobial activities, with various derivatives demonstrating efficacy against a range of pathogenic bacteria and fungi.

A number of studies have highlighted the potential of imidazo[1,2-a]pyrimidine derivatives as antibacterial agents. A comprehensive study synthesized 75 such derivatives and reported their in vitro activity against a variety of Gram-positive and Gram-negative bacteria, as well as Mycobacterium species, with some compounds showing potent activity. nih.gov

In another investigation, imidazo[1,2-a]pyrimidine chalcone (B49325) derivatives were synthesized and evaluated for their antibacterial properties against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. The results indicated that these chalcones possess good to excellent activity against the tested strains. derpharmachemica.com Specifically, the imidazo[1,2-a]pyrimidine chalcones were generally more active than the related imidazo[1,2-a]pyridine chalcones. derpharmachemica.com

Table 2: Antibacterial Spectrum of Imidazo[1,2-a]pyrimidine Analogues
Compound ClassGram-positive BacteriaGram-negative BacteriaReference
Imidazo[1,2-a]pyrimidine derivativesStaphylococcus aureusEscherichia coli nih.gov
Streptococcus pyogenesPseudomonas aeruginosa derpharmachemica.com
Imidazo[1,2-a]pyrimidine chalconesStaphylococcus aureusEscherichia coli derpharmachemica.com
Streptococcus pyogenesPseudomonas aeruginosa derpharmachemica.com

The antifungal potential of imidazo[1,2-a]pyrimidine derivatives has also been explored. A study focusing on imidazo[1,2-c]pyrimidine (B1242154) derivatives reported activity against the pathogenic fungi Candida albicans and Aspergillus flavus. ekb.eg Another report highlighted that the broader class of imidazo[1,2-a]pyrimidines exhibit antifungal effects. mdpi.com More specifically, imidazo[1,2-a]pyrazine-based hybrids were evaluated for their antifungal potential against pathogenic Sporothrix species, demonstrating that the substitution pattern on the imidazopyrazine ring is crucial for activity. nih.gov

Antiviral Activity Studies

Research into the antiviral properties of the imidazo[1,2-a]pyrimidine scaffold and its analogues is an emerging area. While specific studies on 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine are limited, investigations into the broader class of related compounds have shown promising results.

Studies on imidazo[1,2-a]pyridine derivatives, which share a core structural motif, have reported significant antiviral activity. Certain compounds bearing a thioether side chain were found to be highly active against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov Structure-activity relationship (SAR) studies identified hydrophobicity as a key factor for the antiviral activity of some dibromoimidazo[1,2-a]pyridines. nih.gov

Furthermore, an imidazo[1,2-a]pyrazine derivative, designated A4, was identified as a potent and broad-spectrum inhibitor of influenza A and B viruses. nih.gov This compound was found to target the viral nucleoprotein (NP), preventing its nuclear accumulation. nih.gov The general class of imidazo[1,2-a]pyrimidine derivatives is recognized for possessing a wide range of biological activities, including antiviral properties. mdpi.comresearchgate.net

Activity against SARS-CoV-2 (e.g., Inhibition of Cell Entry, Interaction with hACE2 and Spike Protein)

The COVID-19 pandemic spurred intensive research into novel antiviral agents. Analogues of this compound have been investigated for their potential to inhibit SARS-CoV-2 entry into host cells. The primary mechanism explored is the disruption of the interaction between the viral spike (S) protein and the human angiotensin-converting enzyme 2 (hACE2) receptor, a critical step for viral attachment and subsequent infection. mdpi.com

A study involving a series of imidazo[1,2-a]pyrimidine Schiff base derivatives demonstrated their potential as dual inhibitors of both hACE2 and the spike protein. nih.gov Through molecular docking studies, these compounds showed promising binding affinities to both target proteins. The top-scoring compound in the study exhibited a notable affinity for both the ACE2 receptor and the spike protein, suggesting a potential mechanism for preventing the virus from infecting human cells. nih.gov These computational findings highlight the potential of the imidazo[1,2-a]pyrimidine core structure as a foundation for developing SARS-CoV-2 entry inhibitors. nih.gov

Compound TypeTargetKey Findings
Imidazo[1,2-a]pyrimidine Schiff base derivativeshACE2 and SARS-CoV-2 Spike ProteinMolecular docking studies indicated significant binding affinity to both targets, suggesting potential as dual inhibitors of viral cell entry. nih.gov
Small-molecule inhibitors (general)Spike-ACE2 Protein-Protein InteractionInhibition of this interaction is a key strategy for preventing viral attachment and entry. researchgate.netresearchgate.net

Other Antiviral Potentials (e.g., HIV, Hepatitis C)

The antiviral activity of the imidazo[1,2-a]pyrimidine scaffold and its isosteres extends beyond coronaviruses. Research has explored the efficacy of related compounds against other significant viral pathogens, including the Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

In the context of HIV, a series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro antiviral activity against HIV-1 and HIV-2. rsc.org One particular compound from this series demonstrated activity against both viral strains in MT-4 cells. rsc.org Molecular docking studies further suggested that these compounds may interact with HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle. rsc.org

Furthermore, substituted 5-benzyl-2-phenyl-5H-imidazo[4,5-c]pyridines, which are structurally related to the imidazo[1,2-a]pyrimidine core, have been identified as a novel class of compounds with activity against HCV. nih.gov Optimization of this series led to the discovery of compounds with potent antiviral activity against HCV, highlighting the therapeutic potential of this heterocyclic system. nih.gov

VirusCompound ClassKey Findings
HIV-1 and HIV-2Imidazo[1,2-a]pyridine-Schiff base derivativesDemonstrated in vitro antiviral activity, with molecular docking suggesting interaction with HIV-1 reverse transcriptase. rsc.org
Hepatitis C Virus (HCV)Substituted 5-benzyl-2-phenyl-5H-imidazo[4,5-c]pyridinesIdentified as a novel class of compounds with potent anti-HCV activity. nih.gov

Anti-inflammatory Activity Profiling

Derivatives of pyrimidine (B1678525) and related fused heterocyclic systems have been extensively studied for their anti-inflammatory properties. These compounds often exert their effects by modulating key inflammatory pathways and enzyme systems.

Modulation of Inflammatory Pathways and Enzyme Systems (e.g., COX Inhibition)

A primary mechanism by which many anti-inflammatory drugs function is through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically act by inhibiting these enzymes. nih.gov

Research into pyrimidine-based compounds has revealed their potential as selective COX-2 inhibitors. mdpi.comrsc.org Selective inhibition of COX-2 is a desirable therapeutic strategy as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov Studies on various pyrazolo[3,4-d]pyrimidine and 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives have demonstrated significant COX-2 inhibitory activity and selectivity. nih.govbsu.edu.eg For instance, one study reported an imidazo[1,2-a]pyridine derivative with a morpholine (B109124) ring at the C-3 position that showed high potency and selectivity against the COX-2 enzyme. nih.gov These findings underscore the potential of the broader imidazopyrimidine and related scaffolds in the development of novel anti-inflammatory agents.

Compound ClassTarget EnzymeNotable Findings
Pyrimidine derivativesCOX-2Demonstrated high selectivity towards COX-2, comparable to meloxicam. mdpi.com
Pyrazolo[3,4-d]pyrimidine derivativesCOX-1 and COX-2Some derivatives showed potent and selective inhibition of COX-2. bsu.edu.eg
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-aminesCOX-1 and COX-2A derivative with an 8-methyl and N-(p-tolyl) substitution exhibited the highest potency and selectivity against COX-2. nih.gov

Neuropharmacological Activity

The imidazo[1,2-a]pyrimidine scaffold has also been a fruitful area of investigation for its neuropharmacological effects, particularly its interaction with the GABA-A receptor and its potential as an anticonvulsant and anxiolytic agent.

GABAA Receptor Ligand Properties and Functional Selectivity (e.g., α3 subtype modulation)

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target for benzodiazepines and other anxiolytic and sedative drugs. The receptor is a pentameric chloride channel composed of different subunits, with the subunit composition determining the pharmacological properties. researchgate.net

Imidazo[1,2-a]pyrimidines have been identified as ligands for the benzodiazepine (B76468) binding site of the GABA-A receptor. researchgate.net Notably, these compounds can exhibit functional selectivity for different α subunits. researchgate.net Research has shown that ligands selective for the α2 and/or α3 subtypes may produce anxiolytic effects with a reduced sedative profile compared to non-selective benzodiazepines that also act on the α1 subtype. researchgate.net Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyrimidines and related imidazo[1,2-b] nih.govresearchgate.netnih.govtriazines have focused on optimizing this functional selectivity for the α3 subtype over the α1 subtype. researchgate.netresearchgate.net This selective modulation of GABA-A receptor subtypes presents a promising avenue for developing novel anxiolytic therapies with improved side-effect profiles.

Compound ClassReceptor TargetKey Property
Imidazo[1,2-a]pyrimidinesGABA-A Receptor (Benzodiazepine site)Exhibit functional selectivity for the α3 subtype over the α1 subtype. researchgate.net
Imidazo[1,2-b] nih.govresearchgate.netnih.govtriazinesGABA-A Receptor (Benzodiazepine site)Investigated as α2/α3 subtype selective agonists for anxiety treatment. researchgate.net
2-(4-Fluorophenyl)-1H-benzo[d]imidazolesGABA-A Receptor (α1/γ2 interface)Identified as positive allosteric modulators with a preference for the α1/γ2 interface. nih.govnih.gov

Anticonvulsant and Anxiolytic Potentials

The interaction of imidazo[1,2-a]pyrimidine analogues with the GABA-A receptor underpins their potential as anticonvulsant and anxiolytic agents. By enhancing GABAergic inhibition, these compounds can reduce neuronal excitability, which is beneficial in seizure disorders and anxiety.

A study on new series of imidazo[1,2-a]pyridines, which share a common scaffold with imidazo[1,2-a]pyrimidines, demonstrated significant anticonvulsant activity. nih.gov Specifically, compounds possessing a 4-fluorophenyl substituent at the 2nd position of the imidazo[1,2-a]pyridine ring displayed potent anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, without showing toxicity in the rotarod test. nih.gov The enhanced activity in the PTZ model suggests a potential mechanism involving the GABAergic system. biomedpharmajournal.org The anxiolytic potential of such compounds is also being explored, with studies on related heterocyclic systems showing promising results in animal models of anxiety. biomedpharmajournal.orgmdpi.com

Compound ClassActivityAnimal ModelKey Finding
Imidazo[1,2-a]pyridines with a 2-(4-fluorophenyl) substituentAnticonvulsantMaximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ)Displayed potent anticonvulsant activity without signs of neurotoxicity. nih.gov
Annulated Pyrrolo nih.govresearchgate.netbenzodiazepinesAnxiolyticElevated Plus MazeA synthesized derivative exhibited significant anxiolytic effects. mdpi.com
(Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivativesAnticonvulsantMES and PTZMethoxylated derivatives showed significant anti-seizure activity. nih.gov

Other Pharmacological Activities

The imidazo[1,2-a]pyrimidine scaffold and its analogues, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, have been the subject of various pharmacological investigations beyond their primary applications. These studies have revealed a broad spectrum of biological activities, highlighting the versatility of this heterocyclic system in drug discovery.

A series of imidazo[1,2-a]pyrimidine-linked pyridine, pyrazine (B50134), and pyrimidine derivatives were designed and synthesized using a molecular hybridization strategy to be evaluated for antitubercular activity. researchgate.net The hybrid compounds were tested in vitro against the Mycobacterium tuberculosis H37Rv strain. researchgate.net Among the twenty compounds tested, several exhibited notable inhibitory activity. researchgate.net Compound T11 was identified as the most active, with a Minimum Inhibitory Concentration (MIC) of 0.8 µg/mL. researchgate.net Additionally, compounds T5 and T18 showed promising activity with MIC values of 3.12 µg/mL. researchgate.net

CompoundAntitubercular Activity (MIC, µg/mL) vs. M. tuberculosis H37Rv
T53.12
T110.8
T183.12

While the above study focuses on the direct imidazo[1,2-a]pyrimidine scaffold, the closely related imidazo[1,2-a]pyridine analogues have also been extensively studied as potent antituberculosis agents, showing activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. acs.orgnih.govrsc.orgdocumentsdelivered.com

In a search for novel antimalarial agents, a series of imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their in vitro antiplasmodium activity. researchgate.net The study tested these compounds against the chloroquine-sensitive (NF54) strain of the human malaria parasite Plasmodium falciparum. researchgate.net The imidazo[1,2-a]pyrimidine series was generally found to be less active than a comparator series of pyrimidino[1,2-a]benzimidazoles. researchgate.net However, one derivative, II10 , demonstrated noteworthy antiplasmodium activity with an IC50 value of 0.13 µM. researchgate.net Most other analogues in this series had IC50 values ranging from 1.09 to 5.74 µM. researchgate.net

Compound SeriesActivity Range (IC50, µM) vs. P. falciparum (NF54)Most Active CompoundIC50 (µM)
Imidazo[1,2-a]pyrimidines (II1-10)1.09 - 5.74 (most compounds)II100.13

Investigations into pyrimidine derivatives have suggested their potential as antidiabetic agents through the inhibition of enzymes like α-glucosidase and α-amylase. nih.govmdpi.com However, based on the available research, no specific studies have been published concerning the antihyperglycemic or hypoglycemic activities of this compound or its direct analogues.

No specific research was found on the inhibition of Kinesin Spindle Protein (KSP) by imidazo[1,2-a]pyrimidine derivatives.

However, the structurally analogous imidazo[1,2-a]pyrazine core has been identified as a potent inhibitor of Aurora kinases, which are serine/threonine kinases that play a crucial role in cell cycle regulation and are linked to cancer. nih.govnih.gov An initial imidazo[1,2-a]pyrazine compound was identified as a dual inhibitor of Aurora A and Aurora B kinases but had modest cellular potency (IC50 = 250 nM). nih.gov Guided by its binding mode, lead optimization led to the development of acyclic amino alcohol analogues with significantly improved potency. nih.gov One such compound, SCH 1473759 (12k ), emerged as a picomolar inhibitor of Aurora kinases with improved cell potency and aqueous solubility. nih.gov

CompoundTargetBinding Affinity (TdF Kd, nM)Cellular Potency (phos-HH3 IC50, nM)
SCH 1473759 (12k)Aurora A0.0225
Aurora B0.03

The imidazo[1,2-a]pyridine scaffold, a close analogue of imidazo[1,2-a]pyrimidine, has been investigated as a source of inhibitors for aldehyde dehydrogenase (ALDH), particularly the ALDH1A subfamily. nih.gov The ALDH1A isoforms are considered hallmarks of cancer stem cells, and their overexpression is associated with poor prognosis in various cancers, including glioblastoma multiforme (GBM). nih.govresearchgate.netnih.gov A novel series of imidazo[1,2-a]pyridines were designed and evaluated for their in vitro activity and selectivity against ALDH1A1, ALDH1A2, and ALDH1A3. nih.gov Compound 3f from this series was identified as a submicromolar competitive inhibitor of ALDH1A3. nih.gov

CompoundALDH1A1 (IC50, µM)ALDH1A2 (IC50, µM)ALDH1A3 (IC50, µM)
3a>25>251.08 ± 0.05
3c>25>250.77 ± 0.05
3f>25>250.29 ± 0.02

These findings established the imidazo[1,2-a]pyridine scaffold as a promising chemotype for targeting ALDH1A3 as a novel therapeutic strategy against GBM. nih.gov

Analogues based on the imidazo[1,2-a]pyrazine and pyrazolo[1,5-c]pyrimidine (B12974108) scaffolds have been identified as selective negative modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8. nih.gov TARP γ-8 is highly enriched in the hippocampus, and selective negative modulation of AMPA receptors associated with it is a therapeutic strategy for attenuating hyperexcitability without widespread effects in other brain regions. nih.gov

An imidazopyrazine, compound 5 , was identified as a promising high-throughput screening hit with selectivity for γ-8 over γ-2. nih.gov Subsequent optimization of this scaffold led to a series of potent and selective leads. nih.gov

CompoundScaffoldGluA1/γ-8 (pIC50)GluA1/γ-2 (pIC50)
4Benzimidazole6.65.9
5Imidazo[1,2-a]pyrazine6.9<5.0

Further development led to the replacement of the imidazopyrazine core with an isosteric pyrazolopyrimidine scaffold to improve metabolic stability, yielding compound 26 (JNJ-61432059 ), which demonstrated robust in vivo activity in anticonvulsant models. nih.gov

Molecular Mechanism Elucidation and Target Identification for 2 4 Fluorophenyl Imidazo 1,2 a Pyrimidine Derivatives

Investigation of Molecular Targets and Pathways

Derivatives of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine have been the subject of extensive research to elucidate their molecular mechanisms and identify specific biological targets. These investigations have revealed that this chemical scaffold can interact with a variety of enzymes and receptors, influencing multiple signaling pathways crucial in both physiological and pathological processes. The fused imidazole (B134444) and pyrimidine (B1678525) ring system provides a unique three-dimensional structure that allows for diverse interactions with biological macromolecules. acs.org

Key molecular targets identified for imidazo[1,2-a]pyrimidine (B1208166) and its related derivatives, such as imidazo[1,2-a]pyridines, include enzymes involved in cancer cell metabolism and survival, inflammatory responses, and fungal cell membrane integrity. acs.orgnih.govnih.gov Notably, these compounds have been shown to inhibit aldehyde dehydrogenases (ALDH), which are critical for the vitality of cancer stem cells. acs.orguniupo.it Furthermore, they have been found to interfere with crucial signaling cascades like the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. nih.govnih.gov The inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. nih.govresearchgate.net Other identified targets include various kinases and cyclooxygenase enzymes, highlighting the broad therapeutic potential of this class of compounds. nih.govsemanticscholar.orgmedchemexpress.cn

Enzyme Inhibition Assays and Specificity Profiling

CYP51 (Lanosterol 14α-demethylase) Inhibition in Antifungal Activity

The enzyme lanosterol (B1674476) 14α-demethylase (CYP51) is a critical component in the biosynthesis of ergosterol, an essential molecule for the integrity of fungal cell membranes. nih.govnih.gov Inhibition of CYP51 is a well-established mechanism for antifungal drugs. nih.govnih.gov Imidazo[1,2-a]pyrimidine derivatives have been investigated as potential inhibitors of this enzyme.

Molecular docking studies have been performed to predict the binding modes and energies of these derivatives within the active site of CYP51 from various Candida species. nih.govresearchgate.net These in silico analyses suggest that 3-benzoyl imidazo[1,2-a]pyrimidine derivatives can bind effectively to the CYP51 active site, with some compounds showing better theoretical binding energies than established antifungal agents like fluconazole (B54011) and ketoconazole. nih.gov The interaction typically involves the heterocyclic core of the molecule binding to the heme group in the enzyme's active site. nih.govresearchgate.net In vitro assays confirm that these compounds can inhibit the growth of several Candida species, with the presence of electron-withdrawing substituents on the benzene (B151609) ring enhancing the inhibitory activity. nih.gov

CompoundTarget OrganismBinding Energy (kcal/mol)MIC50 (µg/mL)
Derivative 4fC. glabrata-9.43-
Derivative 4jC. guilliermondii--
FluconazoleCandida spp.-3.16 to -5.68-
KetoconazoleCandida spp.48.93 to -6.16-

Binding energies and activity of select imidazo[1,2-a]pyrimidine derivatives against fungal targets, as reported in scientific studies. nih.gov

Aldehyde Dehydrogenase (ALDH) Isozyme Inhibition

The aldehyde dehydrogenase (ALDH) superfamily, particularly the ALDH1A isoforms, plays a significant role in cellular detoxification and the biosynthesis of retinoic acid. nih.gov Overexpression of certain ALDH isozymes, such as ALDH1A3, is linked to cancer stem cells and poor prognosis in malignancies like glioblastoma. acs.orguniupo.it Consequently, ALDH inhibitors are being explored as a therapeutic strategy to target these aggressive cancer cells. nih.govresearchgate.net

Novel series of imidazo[1,2-a]pyridine (B132010) derivatives have been designed and evaluated as inhibitors of the ALDH1A family. acs.orgnih.gov In vitro evaluation of these compounds against ALDH1A1, ALDH1A2, and ALDH1A3 isoforms has identified potent and selective inhibitors. nih.gov For instance, compound 3f from one study emerged as a submicromolar competitive inhibitor of ALDH1A3. nih.gov Crystallization and modeling studies have provided insights into the interaction of these inhibitors with the catalytic site of the enzyme, guiding further structure-based optimization. nih.gov

Compound SeriesTarget IsozymeActivity Profile
8-Substituted-imidazo[1,2-a]pyridinesALDH1A FamilyCompetitive inhibitors, with some derivatives showing submicromolar IC50 values. nih.gov
2,6-disubstituted-imidazo[1,2-a]pyridinesALDH1A3Nanomolar to picomolar efficacy against patient-derived glioblastoma stem-like cells. acs.org

Inhibitory activity of imidazo[1,2-a]pyridine derivatives against ALDH isozymes. acs.orgnih.gov

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation through their role in converting arachidonic acid into prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is often induced during inflammation and is overexpressed in various cancers. nih.govresearchgate.net This makes selective COX-2 inhibitors attractive therapeutic agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov

A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, structurally related to the core topic compound, were designed as selective COX-2 inhibitors. nih.gov In vitro enzyme inhibition assays demonstrated that these compounds are potent and selective inhibitors of COX-2 over COX-1. nih.gov Docking studies showed that the molecules fit well within the COX-2 active site, with the SO2Me group inserting into a secondary pocket, a key interaction for selectivity. nih.gov One of the most potent compounds identified was 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n), which exhibited a high potency and a selectivity index of 508.6. nih.gov

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5n35.60.07508.6
Celecoxib---

In vitro COX enzyme inhibition data for a lead imidazo[1,2-a]pyridine derivative compared to the known selective COX-2 inhibitor, Celecoxib. nih.gov

Kinase Inhibition Mechanisms

Kinases are a large family of enzymes that play central roles in cellular signal transduction, and their dysregulation is a hallmark of cancer. nih.govnih.gov The imidazo[1,2-a]pyridine and pyrimidine scaffolds have been successfully utilized to develop inhibitors for several kinases.

PI3K/Akt/mTOR Pathway: Derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway that promotes cell survival and proliferation. nih.govnih.gov Inhibition of PI3K leads to reduced phosphorylation of downstream targets like Akt and mTOR, ultimately inducing apoptosis in cancer cells. nih.govresearchgate.net

p38 MAP Kinase: Imidazole-based compounds were among the first inhibitors of p38 MAP kinase, an enzyme involved in inflammatory responses. nih.gov Subsequent research led to the development of more selective inhibitors based on related heterocyclic systems, including pyrido-pyrimidones. nih.gov

FLT3 Kinase: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). nih.gov Imidazo[1,2-a]pyridine-thiophene derivatives have been developed as type-I inhibitors of FLT3, showing efficacy against both wild-type and mutant forms of the kinase that confer resistance to other inhibitors. nih.gov

PIM Kinases: PIM kinases are oncogenic serine/threonine kinases. A family of imidazo[1,2-b]pyridazines was identified as potent and selective inhibitors of PIM kinases, demonstrating a unique binding mode that does not interact with the kinase hinge region, which contributes to their high selectivity. semanticscholar.org

c-KIT Kinase: A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been reported as inhibitors of the c-KIT receptor tyrosine kinase, including imatinib-resistant mutants, making them potential treatments for gastrointestinal stromal tumors. nih.govresearchgate.net

Receptor Binding Studies and Ligand-Receptor Interactions

The versatility of the imidazo[1,2-a]pyrimidine scaffold extends to its ability to interact with neurotransmitter receptors in the central nervous system. nih.govresearchgate.net Specifically, these compounds have been identified as ligands for the γ-aminobutyric acid type A (GABA-A) receptor, which is the primary inhibitory neurotransmitter receptor in the brain. nih.govdergipark.org.tr

Imidazo[1,2-a]pyrimidines and related imidazo[1,2-a]pyridines act as ligands at the benzodiazepine (B76468) binding site on the GABA-A receptor. nih.govresearchgate.net This site is an allosteric modulatory site, and ligands binding here can enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. Research has focused on developing derivatives with functional selectivity for specific GABA-A receptor subtypes. nih.gov For example, some imidazo[1,2-a]pyrimidines show selectivity for the α3 subtype over the α1 subtype, which could lead to anxiolytic effects with a reduced sedative profile. nih.govdergipark.org.tr The 2-(4-Fluorophenyl) moiety is a common feature in ligands designed to interact with the α1/γ2 interface of the GABA-A receptor. nih.gov The interaction is stabilized by aromatic interactions with specific amino acid residues like Phe100, His102, Tyr160, and Tyr210 of the α1-subunit and Phe77 of the γ2-subunit. nih.gov

GABAA Receptor Subtype Selectivity

Imidazo[1,2-a]pyrimidine derivatives have been identified as ligands that bind to the benzodiazepine site of the γ-aminobutyric acid type A (GABAA) receptor. nih.gov Research into these compounds has revealed a potential for functional selectivity, particularly for the α3-containing GABAA receptor subtypes over the α1 subtypes. nih.gov This selectivity is a key area of investigation, as the diverse physiological roles of GABAA receptors are dictated by their subunit composition. The α1 subtype is primarily associated with sedation, while α2 and α3 subtypes are linked to anxiolytic effects. Therefore, developing ligands with preference for α2/α3 over α1 is a significant goal in medicinal chemistry.

Structure-activity relationship (SAR) studies have been conducted to optimize this functional selectivity. nih.gov While specific binding affinities for this compound itself are not extensively detailed in the provided context, the broader class of imidazo[1,2-a]pyrimidines serves as a template for developing subtype-selective modulators. nih.govcore.ac.uk For instance, related scaffolds like imidazo[1,2-a]pyridines have been explored as positive allosteric modulators (PAMs) targeting the α1/γ2 interface of the GABAA receptor. nih.gov Similarly, imidazopyridazines have been shown to possess high affinity for GABAA receptors containing α1, α2, α3, or α5 subunits. acs.org The functional activity of these compounds often varies between subtypes, a characteristic that is critical for achieving a desired therapeutic profile while minimizing side effects.

Table 1: GABAA Receptor Subtype Affinity for Imidazopyridazine Derivatives This table presents data for the related imidazopyridazine scaffold to illustrate the concept of subtype selectivity.

Compound α1 Kᵢ (nM) α2 Kᵢ (nM) α3 Kᵢ (nM) α5 Kᵢ (nM)
Compound 34 0.8 0.4 0.4 1.1
Compound 46 1.2 0.7 0.8 2.5

Data sourced from studies on imidazopyridazine positive allosteric modulators. acs.org

AMPA Receptor/TARP γ-8 Modulation

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been investigated as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, particularly those associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8. nih.gov TARP γ-8 is highly expressed in the hippocampus, and selective negative modulation of AMPA receptors associated with this specific TARP is a promising strategy for treating conditions involving hyperexcitability, such as epilepsy. nih.gov

Research has led to the discovery of selective AMPA/TARP γ-8 negative allosteric modulators (NAMs) based on scaffolds isosteric to imidazo[1,2-a]pyrimidine, such as pyrazolopyrimidines. nih.gov One such compound, JNJ-61432059, emerged from the optimization of an imidazopyrazine screening hit. nih.gov Cryo-electron microscopy (cryo-EM) structures have revealed that these modulators bind in a lipid-exposed pocket at the interface between the AMPA receptor pore-forming subunit (e.g., GluA1/2) and TARP γ-8. nih.govdntb.gov.ua The selectivity for γ-8 is conferred by specific residues, such as Val176 and Gly209, which are unique to this TARP subtype and allow ligand access. nih.gov The binding of these NAMs triggers a reorganization of the AMPA-TARP interface, which contributes to their modulatory effect. nih.gov

Interestingly, some of these ligands can exhibit complex pharmacology. JNJ-61432059, for example, acts as a negative modulator on GluA1-containing receptors but as a positive modulator on GluA2-containing receptors, a bifunctional activity that depends on TARP stoichiometry. nih.gov This highlights the sensitive balance between positive and negative modulation that can be achieved through targeting the AMPA-TARP complex. nih.gov

Table 2: Activity of TARP γ-8 Selective AMPA Receptor Modulators

Compound Scaffold Modulatory Activity Target Complex
JNJ-61432059 Pyrazolopyrimidine Negative/Positive (Bifunctional) AMPAR/TARP γ-8
Imidazopyrazine 5 Imidazopyrazine Negative AMPAR/TARP γ-8

Data derived from research on the discovery and characterization of selective AMPAR/γ-8 negative modulators. nih.gov

Cellular Pathway Analysis (e.g., Apoptosis, Cell Cycle Regulation)

Structurally related imidazo[1,2-a]pyridine and pyrimidine derivatives have demonstrated significant effects on key cellular pathways, including apoptosis and cell cycle regulation, primarily in the context of cancer research. nih.govrsc.org One study on novel imidazo[1,2-a]pyridines found that these compounds could inhibit the Akt/mTOR signaling pathway. nih.govnih.gov This inhibition subsequently led to the induction of apoptosis and cell cycle arrest in melanoma and cervical cancer cell lines. nih.govnih.gov

The induction of apoptosis is a common mechanistic outcome for this class of compounds. Studies have shown that treatment with imidazo[1,2-a]pyridine derivatives can lead to classic markers of apoptosis, such as the externalization of phosphatidylserine (B164497) on the cell membrane. tezu.ernet.in The underlying mechanism is often linked to the generation of intracellular reactive oxygen species (ROS) and a subsequent decrease in the mitochondrial membrane potential (MMP), which triggers the mitochondrial-related apoptosis cascade. rsc.orgtezu.ernet.in This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. rsc.org

In addition to apoptosis, these derivatives can influence cell cycle progression. Flow cytometry analysis has shown that treatment can cause cells to arrest in specific phases of the cell cycle. For example, certain pyrimidine derivatives can induce cell cycle arrest at the S phase, thereby inhibiting cell proliferation. rsc.org

Table 3: Anticancer Activity of Imidazo[1,2-a]pyridine and Pyrimidine Derivatives

Cell Line Compound Type Effect IC₅₀ Value
MCF-7 (Breast Cancer) 2-amino-4-aryl-pyrimidine derivative (7b) Cytotoxicity, S-phase arrest, Apoptosis 0.48 ± 0.11 µM
HeLa (Cervical Cancer) 2-amino-4-aryl-pyrimidine derivative (7b) Cytotoxicity 0.74 ± 0.13 µM
A375 (Melanoma) Imidazo[1,2-a]pyridine Proliferation Inhibition 9.7 to 44.6 µM

Data sourced from studies on the anticancer mechanisms of pyrimidine and imidazo[1,2-a]pyridine derivatives. nih.govrsc.org

Characterization of Protein-Ligand Interactions

The molecular mechanisms of this compound and related derivatives are fundamentally defined by their interactions with protein targets. A variety of methods are employed to characterize these protein-ligand interactions, including computational modeling, inhibition kinetics, and structural biology.

Computational docking studies have been used to predict and analyze the binding modes of these compounds. For example, the interaction between an imidazo[1,2-a]pyrimidine-Schiff base derivative and the VEGFR-2 active site has been visualized, showing the specific orientation and contacts the ligand makes within the binding pocket. acs.org Similarly, theoretical models have been used to evaluate the binding energies and interacting amino acid residues for pyrimidinone derivatives with the X-linked inhibitor of apoptosis protein (XIAP). ccij-online.org

Inhibition kinetics studies provide insight into the nature of enzyme inhibition. For imidazo[1,2-a]pyridine-thiophene derivatives targeting FMS-like tyrosine kinase 3 (FLT3), Lineweaver-Burk plots have demonstrated that the compounds act as type-I inhibitors, meaning they compete with ATP for binding to the active "DFG-in" conformation of the kinase. nih.gov

Structural biology techniques like cryo-EM have provided high-resolution views of ligand binding. For TARP γ-8 selective modulators, cryo-EM structures revealed a common binding mode where the ligands anchor within the receptor-TARP interface via a hydrogen bond to the Asn172 residue of TARP γ-8. nih.gov This detailed structural information is invaluable for understanding the basis of molecular recognition and for guiding the rational design of new, more potent, and selective derivatives.

Computational and Theoretical Chemistry in the Research of 2 4 Fluorophenyl Imidazo 1,2 a Pyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are instrumental in predicting a wide array of molecular properties. nih.govacs.org These calculations help establish a foundational understanding of the molecule's behavior at an atomic level.

DFT calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. nih.gov This process provides precise data on bond lengths, bond angles, and dihedral angles. For the fused imidazo[1,2-a]pyrimidine ring system, these calculations confirm the planarity and aromaticity of the core structure, which are crucial for its interaction with biological macromolecules. acs.org The electronic structure, including the distribution of electron density, is also determined, offering clues about the molecule's polarity and intermolecular interactions. While specific optimized geometry data for 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine is not detailed in the provided research, studies on analogous structures like (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine reveal the typical bond lengths and angles for the imidazo[1,2-a]pyrimidine core, validating the structural assignments made from experimental data like NMR. acs.org

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and kinetic stability of a molecule. numberanalytics.comlibretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govajchem-a.com

In studies of imidazo[1,2-a]pyrimidine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. nih.govmdpi.com This distribution dictates how the molecule interacts with other reagents or biological targets.

Table 1: Representative FMO Data for an Imidazo[1,2-a]pyrimidine Derivative The following data is for the related compound (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine and serves as an illustrative example of typical FMO analysis results for this class of compounds. nih.gov

ParameterValue (eV)
EHOMO-6.42
ELUMO-3.13
HOMO-LUMO Gap (ΔE)3.29

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrostatic potential on the surface of a molecule. researchgate.net It is invaluable for predicting reactive sites for both electrophilic and nucleophilic attacks, as well as understanding hydrogen bonding interactions. researchgate.net The MEP map is color-coded:

Red/Yellow: Regions of negative potential, rich in electrons, susceptible to electrophilic attack.

Blue: Regions of positive potential, electron-poor, susceptible to nucleophilic attack.

Green: Neutral potential regions. researchgate.net

For imidazo[1,2-a]pyrimidine derivatives, MEP analyses typically show negative potential around the nitrogen atoms of the fused ring system, indicating these are the primary sites for electrophilic interactions and hydrogen bonding. nih.gov The hydrogen atoms, in contrast, exhibit positive potential. This information is crucial for understanding how the molecule might orient itself within a receptor's binding pocket.

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) are advanced computational methods used to analyze non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces. nih.govnih.gov These weak interactions are critical for molecular conformation and drug-receptor binding.

RDG analysis generates 3D isosurfaces that visualize the location and nature of these interactions, typically color-coded as:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, van der Waals interactions.

Red: Steric repulsion. nih.gov

From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. nih.gov These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone. Key descriptors include:

Absolute Hardness (η): Measures resistance to change in electron distribution.

Absolute Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Global Electrophilicity Index (ω): Quantifies the propensity of a species to accept electrons. nih.gov

These quantum parameters help predict the molecule's behavior in chemical reactions and its potential for biological activity. researchgate.net

Table 2: Representative Global Reactivity Descriptors for an Imidazo[1,2-a]pyrimidine Derivative The following data is for the related compound (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine and serves as an illustrative example. nih.gov

DescriptorFormulaValue (eV)
Hardness (η)(ELUMO - EHOMO) / 21.645
Electronegativity (χ)- (EHOMO + ELUMO) / 24.775
Electrophilicity (ω)χ² / (2η)6.93

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In medicinal chemistry, it is primarily used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. mdpi.com

For the this compound scaffold, molecular docking studies have been performed against a variety of biological targets, reflecting the broad therapeutic potential of this class of compounds. nih.govmdpi.com These studies provide critical information on:

Binding Affinity: A score (usually in kcal/mol) that estimates the strength of the ligand-receptor interaction.

Binding Pose: The specific orientation and conformation of the ligand within the protein's active site.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the binding.

While specific docking studies for this compound are not detailed in the provided materials, research on closely related derivatives against various targets demonstrates the utility of this approach. For instance, imidazo[1,2-a]pyrimidine Schiff base derivatives have been docked against the human ACE2 and spike proteins of SARS-CoV-2, showing promising binding affinities that suggest a potential role as viral entry inhibitors. nih.gov Other studies have explored their potential as antifungal agents and inhibitors of various kinases. nih.govnih.govkingston.ac.uk These simulations are essential for rational drug design, helping to prioritize compounds for synthesis and experimental testing.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule. For derivatives of the imidazo[1,2-a]pyrimidine scaffold, docking studies have been instrumental in elucidating their potential mechanisms of action against various biological targets.

For instance, in the investigation of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of human Angiotensin-Converting Enzyme 2 (hACE2) and the SARS-CoV-2 spike protein, molecular modeling showed promising results in terms of binding affinity. nih.gov One of the top-scoring compounds exhibited a remarkable affinity of -9.1 kcal/mol for ACE2 and -7.3 kcal/mol for the spike protein. nih.gov These findings suggest that such compounds may act as effective inhibitors, preventing SARS-CoV-2 infection of human cells. nih.gov

Similarly, docking studies have been performed to evaluate the potential of related compounds against enzymes associated with Alzheimer's disease. nih.gov For example, the anxiolytic Alpidem, which shares a similar heterocyclic core, was docked against two different enzymes, yielding binding energy values of -8.00 kcal/mol (PDB ID: 2Z5X) and -9.60 kcal/mol (PDB ID: 4BDT). nih.govresearchgate.net This strong binding affinity suggests that the imidazo-fused scaffold could be a promising candidate for developing inhibitors for neurodegenerative diseases. nih.govresearchgate.net

In the context of anticancer research, molecular docking has been used to assess the ability of imidazo[1,2-a]pyrimidine acetamides to inhibit B-Raf kinase. ejbps.com These computational studies help to identify which compounds are the most promising ligands for inhibiting the kinase, guiding further experimental testing. ejbps.com

Table 1: Predicted Binding Affinities of Imidazo[1,2-a]pyrimidine Derivatives with Various Biological Targets
Compound ScaffoldBiological TargetPredicted Binding Affinity (kcal/mol)Potential Application
Imidazo[1,2-a]pyrimidine Schiff basehACE2-9.1COVID-19
Imidazo[1,2-a]pyrimidine Schiff baseSARS-CoV-2 Spike Protein-7.3COVID-19
Imidazo[1,2-a]pyridine (B132010) (Alpidem)Enzyme (PDB ID: 2Z5X)-8.00Alzheimer's Disease
Imidazo[1,2-a]pyridine (Alpidem)Enzyme (PDB ID: 4BDT)-9.60Alzheimer's Disease
Imidazo[1,2-a]pyrimidine acetamideB-Raf kinaseNot specifiedCancer

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting binding affinity, computational studies are crucial for identifying the specific amino acid residues that form key interactions within the binding site of a biological target. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the stability of the ligand-receptor complex.

Molecular dynamics (MD) simulations combined with methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can systematically identify these key interacting amino acids. nih.gov For instance, in studies of the SARS-CoV-2 Receptor-Binding Domain (RBD) with the ACE2 receptor, key residues, or "hotspots," responsible for tight binding have been identified. nih.govresearchgate.net While not directly studying this compound, these studies exemplify the methodology. In the SARS-CoV-2 RBD, residues such as Q493, N501, and F486 were found to be critical, while in ACE2, key residues include K353, D30, and D38. nih.govresearchgate.net Both electrostatic and hydrophobic interactions are the main driving forces in forming these binding pairs. nih.gov

Density Functional Theory (DFT) calculations can further reveal specific hydrogen bonding pairs between the ligand and the receptor. nih.gov This level of detail is essential for understanding the precise nature of the binding and for designing modifications to the ligand that could enhance these interactions.

Table 2: Examples of Key Interacting Residues Identified Through Computational Analysis (General Methodology)
Target ProteinInteracting Residues in ProteinType of InteractionComputational Method
SARS-CoV-2 RBDQ493, Y505, Q498, N501, T500, N487, Y449, F486, K417Electrostatic, HydrophobicMD simulations, MM-GBSA
ACE2 ReceptorK353, K31, D30, D355, H34, D38, Q24, T27, Y83Electrostatic, HydrophobicMD simulations, MM-GBSA
SARS-CoV-2 RBD / ACE2N487-Q24, Q493-H34, Y449-D38, T500-K353Hydrogen BondingDFT

Rationalization of Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. Computational methods play a vital role in rationalizing these relationships observed in experimental data. By creating models of the ligand-receptor complex, researchers can visualize how different functional groups on the ligand interact with the binding site, thereby explaining why certain analogs are more potent than others.

For the imidazo[1,2-a]pyrimidine scaffold, SAR studies have been crucial for optimizing lead compounds into potent drug candidates. nih.govresearchgate.net For example, research on imidazo[1,2-c]pyrimidine (B1242154) derivatives as inhibitors of Syk family kinases demonstrated that modifications to the core structure could improve oral effectiveness. nih.gov While initial compounds showed strong inhibitory activity in cellular assays, their in vivo efficacy was poor. nih.gov By investigating a new series of derivatives, researchers were able to develop compounds with not only potent in vitro activity but also significant in vivo suppression of allergic and inflammatory responses following oral administration. nih.gov

Similarly, SAR studies on imidazo[1,2-a]pyrazines, a closely related scaffold, have been used to probe their activity as inhibitors of the VirB11 ATPase HP0525, a key component in bacterial secretion systems. researchgate.net A flexible synthetic route allowed for the creation of various 2- and 3-aryl substituted regioisomers, which were then used to understand the structural requirements for potent inhibition. researchgate.net Computational modeling can rationalize why a particular substitution pattern—for instance, the placement of the 4-fluorophenyl group at the 2-position—leads to optimal interactions and higher inhibitory activity.

In Silico ADME/Drug-likeness Prediction and Characterization

Before a compound can be considered a viable drug candidate, it must exhibit favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods provide a rapid and cost-effective way to predict these properties, as well as general drug-likeness, early in the drug discovery process.

Prediction of General Drug-like Characteristics and Pharmacokinetic Propensities

A variety of computational tools and models are available to predict the ADME properties of compounds based on their chemical structure. For imidazo[1,2-a]pyrimidine derivatives, these predictions have shown promising drug-like characteristics. nih.govnih.gov

A key aspect of these predictions is adherence to established guidelines like Lipinski's Rule of Five, which helps to estimate the oral bioavailability of a compound. The rule states that a compound is more likely to be orally active if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 g/mol .

A calculated octanol-water partition coefficient (LogP) not greater than 5.

In silico analyses of various imidazo-fused heterocycles consistently demonstrate that these compounds often fall within the parameters of Lipinski's rule, indicating a high potential for good pharmacokinetic properties. nih.govresearchgate.net

Table 3: Predicted Drug-like and Pharmacokinetic Properties for Imidazo-Fused Scaffolds
PropertyPredicted Value/OutcomeSignificance
Lipinski's Rule of FiveGenerally compliantIndicates potential for good oral bioavailability
Drug-likeness ScorePromising/FavorableSuggests the molecule has characteristics common in known drugs
Lipophilicity (cLogP)Within acceptable rangeAffects absorption, distribution, and metabolism
Aqueous SolubilityPredicted to be adequateCrucial for absorption and distribution in the body
Bioavailability ScoreCalculated to be favorableAn overall estimation of the fraction of drug that reaches systemic circulation

Future Perspectives and Research Gaps for 2 4 Fluorophenyl Imidazo 1,2 a Pyrimidine

Potential as Lead Compounds for Therapeutic Development

The imidazo[1,2-a]pyrimidine (B1208166) nucleus is a key structural component in numerous biologically active molecules, making it a "privileged scaffold" in drug discovery. Derivatives of 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine are being actively investigated for their potential to be developed into new drugs for a variety of diseases.

One of the most promising areas is in cancer therapy . Researchers have synthesized and evaluated a range of imidazo[1,2-a]pyrimidine derivatives that exhibit significant anticancer activity. For instance, certain derivatives have been identified as potent inhibitors of crucial kinases involved in cancer progression, such as c-KIT. nih.govresearchgate.net Mutations in c-KIT are drivers in several cancers, including gastrointestinal stromal tumors (GIST), and developing inhibitors that can overcome resistance to existing therapies is a critical medical need. nih.govresearchgate.net The 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, for example, have shown excellent inhibitory activity against imatinib-resistant c-KIT mutants in the nanomolar range, offering a platform for developing novel therapeutics for GIST. nih.govresearchgate.net Additionally, some benzo acs.orgrsc.orgimidazo[1,2-a]pyrimidine derivatives have shown good activity against anaplastic lymphoma kinase (ALK), another important target in cancer therapy. nih.gov

Another significant therapeutic area for these compounds is in the treatment of infectious diseases . The imidazo[1,2-a]pyrimidine scaffold has been identified as a novel pharmacophore for antileishmanial agents. researchgate.netsemanticscholar.org Leishmaniasis is a parasitic disease with limited treatment options, and the emergence of drug resistance is a major concern. semanticscholar.org Specific imidazo[1,2-a]pyrimidine derivatives have demonstrated potent activity against Leishmania amazonensis, with some compounds being more active than the reference drug miltefosine (B1683995) and showing high selectivity for the parasite over host cells. researchgate.netsemanticscholar.org

The versatility of the imidazo[1,2-a]pyrimidine core suggests its potential in other therapeutic areas as well, and ongoing research continues to uncover new applications for derivatives of this compound as lead compounds in drug development.

Exploration of Novel Biological Activities and Untapped Therapeutic Areas

The imidazo[1,2-a]pyrimidine scaffold is known for its broad spectrum of biological activities, and researchers are continuously exploring new therapeutic applications for its derivatives. nih.gov The inherent drug-like properties of this heterocyclic system make it an attractive starting point for the discovery of novel bioactive molecules.

Beyond the well-established anticancer and antiparasitic activities, imidazo[1,2-a]pyrimidine derivatives have shown promise in a variety of other therapeutic areas:

Antiviral Activity: The imidazo[1,2-a]pyrimidine nucleus has been investigated for its potential against various viruses. nih.gov Recent computational studies have explored the potential of novel imidazo[1,2-a]pyrimidine derivatives as dual inhibitors of proteins crucial for the entry of SARS-CoV-2 into human cells. nih.gov

Antifungal and Antimicrobial Activity: Several studies have reported the antifungal and antimicrobial properties of imidazo[1,2-a]pyrimidine derivatives. nih.govnih.gov Molecular docking studies have suggested their potential as antifungal agents against Candida albicans. nih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of this class of compounds has also been recognized. nih.gov For example, novel benzo acs.orgrsc.orgimidazo[1,2-a]pyrimidine derivatives have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors, which are important targets for anti-inflammatory drugs. nih.gov

Neurological Disorders: Some imidazo[1,2-a]pyrimidine derivatives, such as divaplon, fasiplon, and taniplon, were previously investigated as anxiolytics and anticonvulsants, indicating the potential of this scaffold in treating central nervous system disorders. nih.gov

The diverse biological profile of the imidazo[1,2-a]pyrimidine core suggests that many of its therapeutic potentials are yet to be fully explored. Future research will likely focus on screening libraries of these compounds against a wider range of biological targets to identify new and untapped therapeutic applications.

Advancements in Synthetic Methodologies for Enhanced Diversity and Efficiency

The development of efficient and versatile synthetic methods is crucial for generating diverse libraries of this compound derivatives for biological screening. rsc.org Traditional synthetic routes often have limitations, such as harsh reaction conditions or limited substrate scope. researchgate.net Consequently, there is a continuous effort to develop novel and improved synthetic strategies.

Recent advancements in the synthesis of imidazo[1,2-a]pyrimidines include:

Microwave-Assisted Synthesis: This technique has been employed to accelerate the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, offering a rapid and efficient method for preparing these compounds. researchgate.net

Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé reaction, provide a powerful tool for the rapid construction of complex imidazo-fused heterocycles from simple starting materials in a single step. researchgate.net This approach is highly efficient for generating chemical libraries for drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are widely used for the functionalization of the imidazo[1,2-a]pyrimidine scaffold, allowing for the introduction of various substituents to explore structure-activity relationships. nih.gov

Povarov Reaction: A series of novel 4-(aryl)-benzo acs.orgrsc.orgimidazo[1,2-a]pyrimidine-3-carbonitriles have been synthesized using the Povarov reaction, which is an efficient method for constructing six-membered rings. mdpi.com

Metal-Free and Solvent-Free Conditions: To address the issue of trace metal contamination in pharmaceuticals and to develop more environmentally friendly processes, methods for synthesizing benzo acs.orgrsc.orgimidazo[1,2-a]pyrimidines under metal-free and solvent-free conditions using recyclable catalysts have been reported. rsc.org

These advanced synthetic methodologies not only improve the efficiency and sustainability of the synthesis but also provide access to a wider range of structurally diverse imidazo[1,2-a]pyrimidine derivatives, which is essential for the discovery of new therapeutic agents.

Integration of Advanced Computational Approaches for Rational Drug Design

Computational methods have become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. nih.govwiley.com In the context of this compound, various computational approaches are being employed to accelerate the discovery process and to gain a deeper understanding of the molecular interactions between these compounds and their biological targets.

Key computational techniques applied to the study of imidazo[1,2-a]pyrimidine derivatives include:

Molecular Docking: This technique is used to predict the binding mode and affinity of small molecules to their protein targets. nih.govnih.gov For example, docking studies have been used to investigate the interactions of imidazo[1,2-a]pyrimidine derivatives with the active sites of enzymes like COX-2 and to identify potential inhibitors of SARS-CoV-2 entry. nih.govnih.gov

Density Functional Theory (DFT) Calculations: DFT methods are employed to study the electronic structure and properties of molecules. nih.gov These calculations can provide insights into the reactivity, stability, and spectroscopic properties of imidazo[1,2-a]pyrimidine derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. mdpi.com These models can be used to predict the activity of new compounds and to guide the design of more potent analogues.

In Silico ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of the drug discovery process. semanticscholar.orgnih.gov This helps in identifying compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.

The integration of these computational approaches with experimental studies facilitates a more efficient and targeted drug discovery process, enabling the rational design of this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

Strategies for Overcoming Research Challenges in Imidazo[1,2-a]pyrimidine Chemistry

Despite the significant potential of imidazo[1,2-a]pyrimidine derivatives, there are several challenges that need to be addressed to fully exploit their therapeutic value. One of the major hurdles is the metabolic instability of the imidazo[1,2-a]pyrimidine ring system.

A key enzyme involved in the metabolism of this scaffold is aldehyde oxidase (AO) . acs.orgresearchgate.net Rapid metabolism by AO can lead to high clearance and poor in vivo efficacy of drug candidates containing the imidazo[1,2-a]pyrimidine moiety. acs.orgresearchgate.net To overcome this challenge, several medicinal chemistry strategies are being pursued:

Blocking the Site of Metabolism: By identifying the most probable site of AO-mediated oxidation, researchers can introduce chemical modifications to block this metabolic pathway. This can involve the strategic placement of substituents that sterically hinder the enzyme's access to the reactive site. acs.orgresearchgate.net

Altering the Heterocyclic Core: Another approach is to modify the imidazo[1,2-a]pyrimidine ring system itself to reduce its susceptibility to AO metabolism. This could involve altering the electronic properties of the ring or creating bioisosteric replacements that are less prone to oxidation. acs.orgresearchgate.net

Saturation of the Heterocyclic Ring: Partial saturation of the aromatic rings within the scaffold can also be an effective strategy to block AO-mediated oxidation. However, this approach needs careful consideration as it can alter the planarity of the molecule and affect its binding to the target protein. researchgate.net

Another challenge in imidazo[1,2-a]pyrimidine chemistry is the need for synthetic methods that allow for the precise and efficient synthesis of a wide range of derivatives. While significant progress has been made, the development of new synthetic routes that provide access to novel and diverse chemical space remains an active area of research.

Q & A

Q. What in silico approaches have successfully predicted the anticancer activity of this compound derivatives?

  • QSAR models : Use descriptors like topological polar surface area (TPSA) and molar refractivity to correlate with cytotoxicity (R² >0.8) .
  • Molecular docking : Predict binding to β-catenin (Wnt pathway) with Glide scores <−8.0 kcal/mol . Validate with MTT assays on MCF-7 and MDA-MB-231 cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.